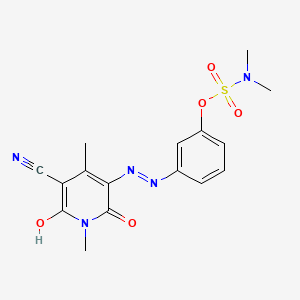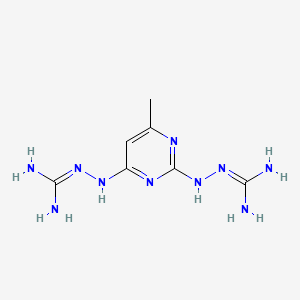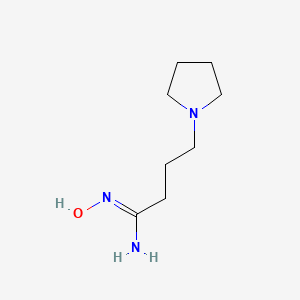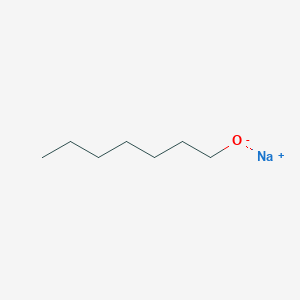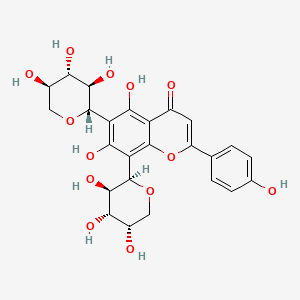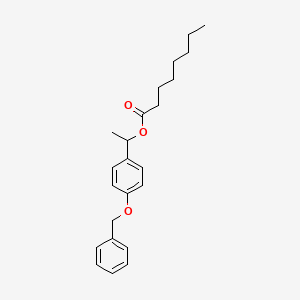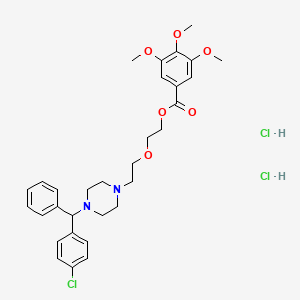
Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, 3,4,5-trimethoxybenzoate, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is characterized by its unique molecular structure, which includes a piperazine ring, chlorophenyl group, and trimethoxybenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride involves multiple steps. The initial step typically includes the formation of the piperazine ring, followed by the introduction of the chlorophenyl and phenylmethyl groups. The final steps involve the attachment of the ethoxy and trimethoxybenzoate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product. The process involves the use of advanced reactors and purification systems to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Applications De Recherche Scientifique
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine ring structure.
Levocetirizine: The active enantiomer of cetirizine, known for its high affinity for histamine H1 receptors.
Uniqueness
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzoate moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
20541-83-7 |
|---|---|
Formule moléculaire |
C31H39Cl3N2O6 |
Poids moléculaire |
642.0 g/mol |
Nom IUPAC |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C31H37ClN2O6.2ClH/c1-36-27-21-25(22-28(37-2)30(27)38-3)31(35)40-20-19-39-18-17-33-13-15-34(16-14-33)29(23-7-5-4-6-8-23)24-9-11-26(32)12-10-24;;/h4-12,21-22,29H,13-20H2,1-3H3;2*1H |
Clé InChI |
VVQAGLMWVDPLLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCOCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


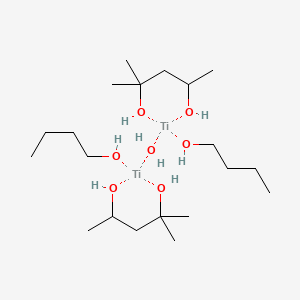
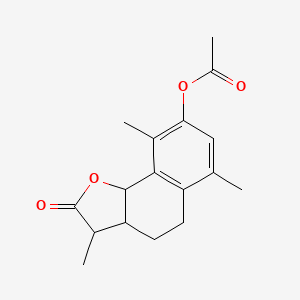
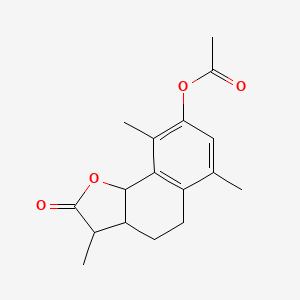
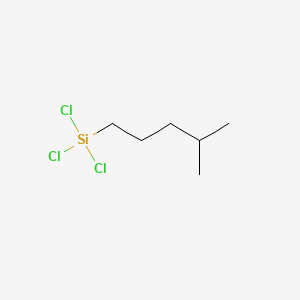
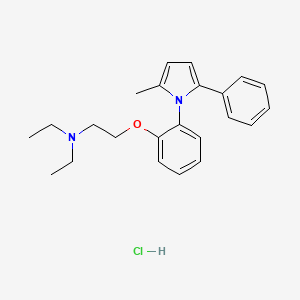
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
